molecular formula C18H19N5O2 B4767695 N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4767695
M. Wt: 337.4 g/mol
InChI Key: DSJOVTSTPGCLTK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic heterocyclic core. Key structural features include:

  • A carboxamide group at position 4, linked to a 4-(acetylamino)phenyl moiety, which may influence target binding and solubility.

Properties

IUPAC Name

N-(4-acetamidophenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-9-15(16-11(2)22-23(4)17(16)19-10)18(25)21-14-7-5-13(6-8-14)20-12(3)24/h5-9H,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJOVTSTPGCLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-[4-(Acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Target) C₂₁H₂₂N₆O₂ 390.44 - 1,3,6-Trimethyl pyrazolo-pyridine
- 4-(Acetylamino)phenyl carboxamide
High polarity due to acetylamino group; moderate lipophilicity.
N-{4-[(4-Chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₀H₁₉ClN₆O 394.86 - Chloropyrazole-methylphenyl substituent
- 1,3,6-Trimethyl pyrazolo-pyridine
Increased lipophilicity (Cl substituent); potential enhanced membrane permeation.
N-[4-(4-Chloro-3,5-dimethylpyrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₃H₂₄ClN₇O 457.94 - 1-Ethyl instead of 1-methyl
- Chloro-dimethylpyrazole substituent
Longer alkyl chain (ethyl) may slow metabolism; bulky substituent affects binding.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) C₂₁H₂₂N₆O 374.40 - Phenyl at pyrazolo position 1
- Ethyl-methylpyrazole substituent
Reduced solubility (phenyl group); potential for π-π interactions.
1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 934106-78-2) C₁₀H₁₁N₃O₂ 205.21 - Carboxylic acid instead of carboxamide Acidic group may limit cell permeability; precursor for amide derivatives.

Key Observations

The acetylamino group in the target compound introduces hydrogen-bonding capacity, which may enhance solubility but reduce passive diffusion .

Alkyl Chain Modifications :

  • Replacing the 1-methyl group with 1-ethyl (as in ) extends the alkyl chain, which could alter metabolic stability via cytochrome P450 interactions.

The carboxylic acid derivative (CAS 934106-78-2) highlights the necessity of the carboxamide group in the target compound for optimal target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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